molecular formula C12H19NO B14847304 3-Tert-butyl-2-(dimethylamino)phenol

3-Tert-butyl-2-(dimethylamino)phenol

Cat. No.: B14847304
M. Wt: 193.28 g/mol
InChI Key: UHDKQXXPDCINJG-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(dimethylamino)phenol is a chemical compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(dimethylamino)phenol typically involves the alkylation of 2-(dimethylamino)phenol with tert-butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-Tert-butyl-2-(dimethylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-2-(dimethylamino)phenol is unique due to the presence of both the tert-butyl and dimethylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-tert-butyl-2-(dimethylamino)phenol

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-7-6-8-10(14)11(9)13(4)5/h6-8,14H,1-5H3

InChI Key

UHDKQXXPDCINJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)N(C)C

Origin of Product

United States

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